![molecular formula C10H21NO B1465742 (Butan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1247138-21-1](/img/structure/B1465742.png)
(Butan-2-yl)[(oxan-4-yl)methyl]amine
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Reactions : A study by Novakov et al. (2017) explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with related amines in butanol, leading to the formation of butyl ester resistant to aminolysis. This indicates potential applications in chemical synthesis and organic reactions involving similar chemical structures (Novakov et al., 2017).
Synthesis of Heterocyclics : Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, which could have implications for the synthesis of compounds related to (Butan-2-yl)[(oxan-4-yl)methyl]amine. Their research emphasizes the potential for creating diverse heterocyclic compounds with varied biological activities (Deohate & Palaspagar, 2020).
Materials Science and Electronics
- Conducting Polymers : Yagmur et al. (2013) developed a centrosymmetric polymer precursor similar to (Butan-2-yl)[(oxan-4-yl)methyl]amine for use in fabricating multicolored electrochromic devices. This application demonstrates the potential of such compounds in the field of materials science, particularly in smart materials and electronic devices (Yagmur et al., 2013).
Pharmacology and Medicinal Chemistry
- Pharmacological Applications : Grimwood et al. (2011) researched on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a compound with a structure related to (Butan-2-yl)[(oxan-4-yl)methyl]amine, for its potential as a κ-opioid receptor antagonist. This study highlights the significance of similar compounds in pharmacology, particularly in the development of new therapeutic agents (Grimwood et al., 2011).
properties
IUPAC Name |
N-(oxan-4-ylmethyl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-9(2)11-8-10-4-6-12-7-5-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQRXANIHTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(oxan-4-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.